
Isopropyl 4,5-dichloropicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 4,5-dichloropicolinate is a chemical compound known for its unique structure and properties It is a derivative of picolinic acid, where the hydrogen atoms at positions 4 and 5 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with isopropyl alcohol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 4,5-dichloropicolinate typically involves the esterification of 4,5-dichloropicolinic acid with isopropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
化学反应分析
Types of Reactions: Isopropyl 4,5-dichloropicolinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4,5-dichloropicolinic acid and isopropyl alcohol.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride).
Major Products:
Nucleophilic Substitution: Substituted picolinates.
Hydrolysis: 4,5-dichloropicolinic acid and isopropyl alcohol.
Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced derivatives of the original compound.
科学研究应用
Isopropyl 4,5-dichloropicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
作用机制
The mechanism of action of Isopropyl 4,5-dichloropicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atoms and ester group play crucial roles in its reactivity, influencing its interaction with molecular targets.
相似化合物的比较
4,5-dichloropicolinic acid: The parent acid of Isopropyl 4,5-dichloropicolinate.
Isopropyl picolinate: A similar ester but without the chlorine substituents.
2,4-dichloro-6-isopropyl-1,3,5-triazine: Another chlorinated compound with different structural features.
Uniqueness: this compound is unique due to the specific positioning of chlorine atoms and the ester group, which confer distinct reactivity and properties
属性
分子式 |
C9H9Cl2NO2 |
|---|---|
分子量 |
234.08 g/mol |
IUPAC 名称 |
propan-2-yl 4,5-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(2)14-9(13)8-3-6(10)7(11)4-12-8/h3-5H,1-2H3 |
InChI 键 |
PONSCVRMPGWUJT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1=NC=C(C(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


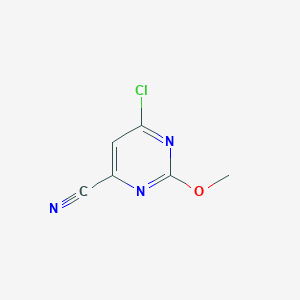
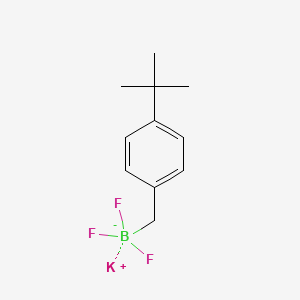
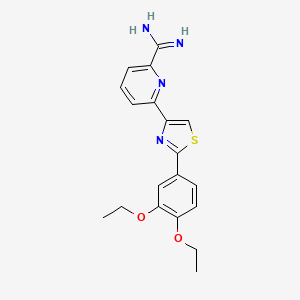
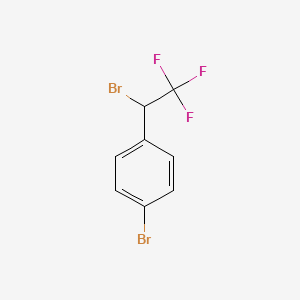
![5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13676694.png)
![3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13676707.png)
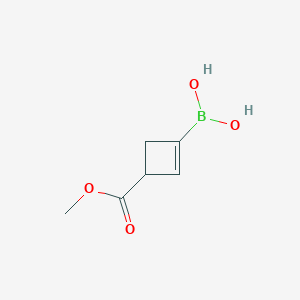
![3-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676714.png)

![1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13676735.png)
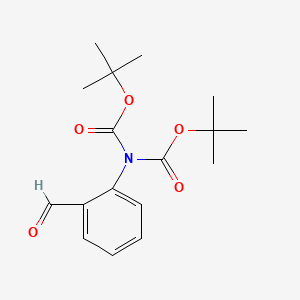

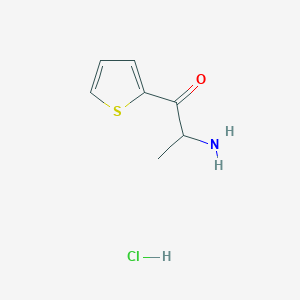
![Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13676762.png)
